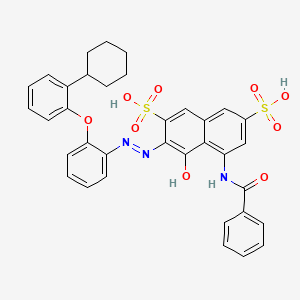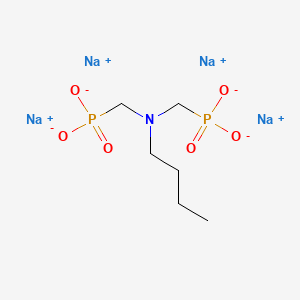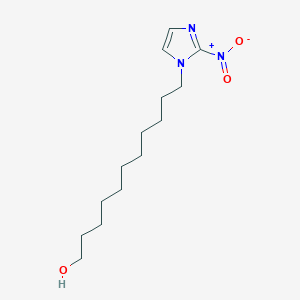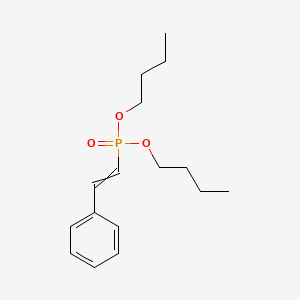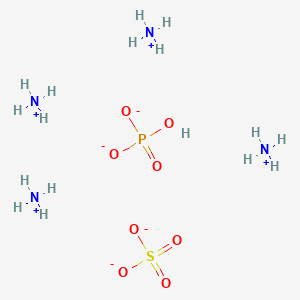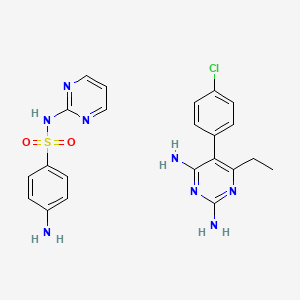
2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide is a chemical compound with the molecular formula C5H6N4O3 and a molecular weight of 170.1261 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.
Vorbereitungsmethoden
The synthesis of 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the triazine ring . Industrial production methods may vary, but they generally involve similar steps with optimization for yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides.
2,4-Diamino-6-chloro-1,3,5-triazine: Used in the production of pharmaceuticals.
2,4,6-Triamino-1,3,5-triazine: Commonly known as melamine, used in the production of plastics and resins. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for particular applications.
Eigenschaften
CAS-Nummer |
6623-85-4 |
|---|---|
Molekularformel |
C5H6N4O3 |
Molekulargewicht |
170.13 g/mol |
IUPAC-Name |
2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C5H6N4O3/c1-9-5(12)7-4(11)2(8-9)3(6)10/h1H3,(H2,6,10)(H,7,11,12) |
InChI-Schlüssel |
XDWZEFMARNPKAO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)NC(=O)C(=N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


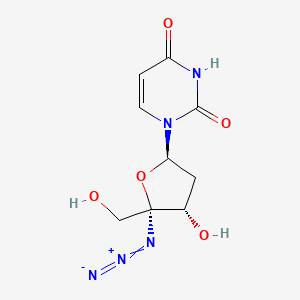

![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)
